molecular formula C13H18N2O3S2 B12258019 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12258019
M. Wt: 314.4 g/mol
InChI Key: UGYIUBQIWKUORL-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring and a dihydropyridine carboxamide moiety

Properties

Molecular Formula

C13H18N2O3S2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O3S2/c1-15-4-2-3-10(12(15)17)11(16)14-7-13(18)8-19-5-6-20-9-13/h2-4,18H,5-9H2,1H3,(H,14,16)

InChI Key

UGYIUBQIWKUORL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CSCCSC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the dithiepan ring, followed by the introduction of the hydroxy group. Subsequent steps involve the attachment of the methyl group and the formation of the dihydropyridine carboxamide moiety. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dithiepan ring and dihydropyridine moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzamide
  • N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
  • N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-furancarboxamide

Uniqueness

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of the dithiepan ring and dihydropyridine carboxamide moiety

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